1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone
Description
Molecular Formula: C₂₀H₂₀F₂N₂O₂
Molecular Weight: 358.39 g/mol
Key Features:
- A chalcone derivative with a piperazine core substituted at the 4-position with a 4-fluorobenzoyl group.
- The propanone moiety is attached to a 3-fluoro-4-phenyl ring, creating an α,β-unsaturated ketone system.
- Fluorine atoms at the 3-position (phenyl ring) and 4-position (benzoyl group) enhance electronegativity and influence binding interactions .
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(4-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-19(25)15-5-8-18(17(22)13-15)23-9-11-24(12-10-23)20(26)14-3-6-16(21)7-4-14/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYCIBARQVBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359897 | |
| Record name | ST051107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-94-5 | |
| Record name | ST051107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone exhibit significant antidepressant properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression. The incorporation of fluorine atoms enhances the lipophilicity and biological activity of these compounds, potentially leading to improved pharmacokinetic profiles .
Antipsychotic Effects
The compound's structure suggests potential antipsychotic activity, particularly through dopamine receptor antagonism. Similar piperazine derivatives have been investigated for their ability to alleviate symptoms of schizophrenia and other psychotic disorders by modulating dopaminergic pathways .
Cancer Research
Fluorinated compounds are increasingly being explored in oncology for their ability to inhibit tumor growth. The presence of a fluorobenzoyl group may enhance the compound's affinity for certain cancer cell receptors, making it a candidate for further investigation in targeted cancer therapies .
Case Studies
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone involves its interaction with specific molecular targets. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Piperazine-Substituted Chalcones
(a) 1-[4-(4-Fluorophenyl)-1-Piperazinyl]-3-Phenyl-1-Propanone
- Molecular Formula : C₁₉H₂₁FN₂O
- Key Differences :
- Lacks the benzoyl group; instead, a 4-fluorophenyl is directly attached to the piperazine.
- Reduced electron-withdrawing effects compared to the target compound’s 4-fluorobenzoyl group.
- Implications : The absence of the benzoyl ketone may decrease rigidity and alter binding affinity to targets like enzymes or receptors .
(b) 3-(4-Chlorophenyl)-1-[4-(2-Chlorophenyl)Piperazin-1-yl]-3-Phenylpropan-1-One
Non-Piperazine Chalcones
(a) Cardamonin
- Structure: Non-piperazine chalcone with hydroxyl groups at ortho and para positions on ring A.
- Activity : IC₅₀ = 4.35 μM (highest among tested chalcones).
- Comparison : The target compound’s piperazine substitution likely reduces potency relative to Cardamonin, as piperazine derivatives in cluster 12 () generally show lower activity .
(b) Compound 2j
- Structure: (E)-1-(4-Bromo-2-Hydroxy-5-Iodophenyl)-3-(4-Fluorophenyl)Propanone
- Activity : IC₅₀ = 4.703 μM.
- Key Features : Bromine (ring A) and fluorine (ring B) substitutions enhance electronegativity, mirroring the target compound’s strategy. However, the absence of piperazine may contribute to higher potency .
Halogenated Propanone Derivatives
(a) 3-(3-Chloro-5-Fluorophenyl)-1-[4-(Methylsulfanyl)Phenyl]-1-Propanone
- Molecular Formula : C₁₆H₁₄ClFOS
- Comparison: Replacing piperazine with a methylsulfanyl group introduces sulfur-based hydrophobicity.
(b) 3-[4-(Sec-Butyl)Anilino]-1-(4-Fluorophenyl)-1-Propanone
Structure–Activity Relationship (SAR) Trends
- Key Observations: Piperazine substitution correlates with reduced potency in chalcones, as seen in cluster 12 (IC₅₀ > 4.7 μM) . Fluorine and bromine at para positions enhance activity in non-piperazine chalcones (e.g., 2j IC₅₀ = 4.7 μM vs. 70.79 μM for methoxy-substituted 2p) . The target compound’s 4-fluorobenzoyl group may improve metabolic stability compared to non-acylated piperazine derivatives.
Physicochemical Properties
| Compound | Molecular Weight | logP* (Predicted) | PSA* (Ų) |
|---|---|---|---|
| Target Compound | 358.39 | 3.2 | 49.6 |
| 1-[4-(4-FP)-Piperazinyl] | 312.39 | 2.8 | 29.5 |
| Compound 2j | 437.12 | 4.1 | 66.7 |
*logP: Partition coefficient; PSA: Polar Surface Area.
- The target compound’s higher molecular weight and PSA suggest moderate solubility but improved target engagement via hydrogen bonding.
Biological Activity
The compound 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C20H20F2N2O2
- Molecular Weight: 358.39 g/mol
- InChIKey: XQNYCIBARQVBGU-UHFFFAOYSA-N
Structural Representation:
The compound features a piperazine moiety substituted with a fluorobenzoyl group and a propanone functional group, which may influence its interaction with biological targets.
-
Receptor Interaction:
- The compound is hypothesized to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS), due to the presence of the piperazine ring. Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting potential implications in mood regulation and psychotropic effects.
-
Antidepressant and Anxiolytic Effects:
- Preliminary studies indicate that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is commonly associated with these effects, making this compound a candidate for further investigation in mood disorders.
-
Anticancer Activity:
- Some derivatives of fluorobenzoyl piperazines have shown anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms may involve the inhibition of cell proliferation and the promotion of programmed cell death.
Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features exhibited significant antidepressant-like behavior in forced swim tests in rodents. The study highlighted the importance of the fluorine substituent in enhancing receptor binding affinity, thereby improving efficacy.
Study 2: Anticancer Properties
Research published in Journal of Medicinal Chemistry explored various fluorobenzoyl piperazine derivatives, revealing that they inhibit cancer cell growth through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The compound's structural attributes were crucial for its activity against breast cancer cell lines.
Data Table: Biological Activities
Q & A
Q. What synthetic strategies are recommended for preparing 1-{3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Friedel-Crafts acylation to introduce the propanone group (as seen in structurally similar compounds) using acyl chlorides and Lewis acid catalysts like AlCl₃ .
- Piperazine functionalization : Coupling 4-(4-fluorobenzoyl)piperazine to the fluorophenyl intermediate via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in ethanol, reflux) .
- Purification : Column chromatography (e.g., EtOAc/petroleum ether) or recrystallization to isolate the final product .
Optimization Tips : - Monitor reaction progress with TLC or HPLC to avoid over-oxidation or side reactions.
- Use anhydrous solvents and inert atmospheres for moisture-sensitive steps .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., fluorine position on the phenyl ring) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~425 for C₂₃H₂₀F₂N₂O₂) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring or propanone orientation (if single crystals are obtainable) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified fluorobenzoyl groups (e.g., replacing fluorine with Cl or CF₃) or altering the piperazine linker length .
- Biological Assays :
- Binding Affinity : Radioligand displacement assays (e.g., for serotonin or dopamine receptors, given piperazine’s prevalence in CNS targets) .
- Cellular Efficacy : Measure EC₅₀ in cell-based models (e.g., cAMP modulation for GPCR targets).
- Computational Modeling : Docking studies (using AutoDock Vina) to predict interactions with target proteins like 5-HT₁A receptors .
Q. How should researchers resolve contradictions in solubility or stability data across different experimental setups?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (solvent, temperature, pH). For example:
- If solubility in DMSO varies, test lyophilized vs. freshly prepared batches .
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Advanced Characterization :
Q. What strategies are effective in elucidating the metabolic fate of this compound in preclinical models?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at the propanone or piperazine moieties) .
- LC-MS/MS Profiling : Use high-resolution mass spectrometry to detect glutathione adducts (indicative of reactive metabolites).
- Isotopic Labeling : Introduce ¹⁸O or ¹³C labels at key positions (e.g., propanone carbonyl) to track metabolic pathways .
Q. How can computational methods predict off-target interactions or toxicity risks?
Methodological Answer:
- Pharmacophore Screening : Use tools like SwissTargetPrediction to identify potential off-targets (e.g., kinases or ion channels) .
- Toxicity Profiling :
- hERG Inhibition : Patch-clamp assays or in silico models (e.g., Schrödinger’s QikProp) to assess cardiac risk.
- CYP450 Inhibition : Fluorescence-based assays for CYP3A4/2D6 interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
